

# A Technical Guide to the Spectroscopic Analysis of (4-Hydroxyphenyl)diphenylmethanol

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## Compound of Interest

Compound Name:	(4-Hydroxyphenyl)diphenylmethanol
Cat. No.:	B096202

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This technical guide provides a comprehensive overview of the spectroscopic data for **(4-Hydroxyphenyl)diphenylmethanol**, also known as 4-hydroxytrityl alcohol. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characterization of this compound. This document presents available spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow for spectroscopic analysis.

## Molecular Structure and Properties

**(4-Hydroxyphenyl)diphenylmethanol** is an organic compound with the chemical formula  $C_{19}H_{16}O_2$  and a molecular weight of approximately 276.33 g/mol. [1] Its structure consists of a central carbon atom bonded to two phenyl groups, a 4-hydroxyphenyl group, and a hydroxyl group.

## Spectroscopic Data

A complete set of experimentally-derived spectroscopic data for **(4-Hydroxyphenyl)diphenylmethanol** is not readily available in the public domain. However, predicted data and data from closely related analogs provide valuable insights into its spectral characteristics.

Table 1: Mass Spectrometry Data (Predicted)

Adduct Ion	Predicted m/z
[M+H] <sup>+</sup>	277.12230
[M+Na] <sup>+</sup>	299.10424
[M-H] <sup>-</sup>	275.10774
[M+NH <sub>4</sub> ] <sup>+</sup>	294.14884
[M+K] <sup>+</sup>	315.07818
[M+H-H <sub>2</sub> O] <sup>+</sup>	259.11228
[M] <sup>+</sup>	276.11447

Data sourced from PubChemLite.[\[2\]](#)

Table 2: Analog Compound Spectroscopic Data - Diphenylmethanol

As a close structural analog, the spectroscopic data for diphenylmethanol offers a reference point for interpreting the spectra of **(4-Hydroxyphenyl)diphenylmethanol**.

<sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz) of Diphenylmethanol:

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.43 – 7.28	m	10H	Aromatic protons
5.88	d	1H	CH-OH
2.24	d	1H	OH

Data adapted from The Royal Society of Chemistry.[\[3\]](#)

<sup>13</sup>C NMR (CDCl<sub>3</sub>, 101 MHz) of Diphenylmethanol:

**Chemical Shift ( $\delta$ ) ppm**

143.8

128.5

127.6

126.5

76.3

Data adapted from The Royal Society of Chemistry.[3]

Infrared (IR) Spectroscopy of Diphenylmethanol:

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
~3650	Free O-H stretch
3100–3000	Aromatic C-H stretch ( $\text{sp}^2$ )
~2900	Aliphatic C-H stretch ( $\text{sp}^3$ )
~1630	Aromatic C=C stretch
~1050	C-O stretch

Data adapted from Brainly.[4]

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized and can be adapted for the specific analysis of **(4-Hydroxyphenyl)diphenylmethanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

## Methodology:

## • Sample Preparation:

- Weigh approximately 5-10 mg of the solid **(4-Hydroxyphenyl)diphenylmethanol** sample.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
- Ensure the solution is free of any particulate matter.

• Instrument Parameters ( $^1\text{H}$  NMR):

- Spectrometer: 400 MHz (or higher)
- Solvent:  $\text{CDCl}_3$
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm
- Pulse Sequence: Standard single-pulse experiment
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds

• Instrument Parameters ( $^{13}\text{C}$  NMR):

- Spectrometer: 101 MHz (or corresponding frequency for the  $^1\text{H}$  spectrometer)
- Solvent:  $\text{CDCl}_3$
- Internal Standard: Residual solvent peak ( $\text{CDCl}_3$  at 77.16 ppm)
- Pulse Sequence: Proton-decoupled pulse sequence
- Number of Scans: 1024 or more, depending on sample concentration

- Relaxation Delay: 2-5 seconds
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the chemical shift scale using the internal standard.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
  - Analyze the chemical shifts, multiplicities, and coupling constants.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
  - Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
  - Place a small amount of the solid **(4-Hydroxyphenyl)diphenylmethanol** sample directly onto the ATR crystal.
- Instrument Parameters:
  - Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.
  - Scan Range: 4000 - 400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 16-32
- Data Acquisition and Processing:

- Record a background spectrum of the clean, empty ATR crystal.
- Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
- Acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Identify and label the characteristic absorption bands.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

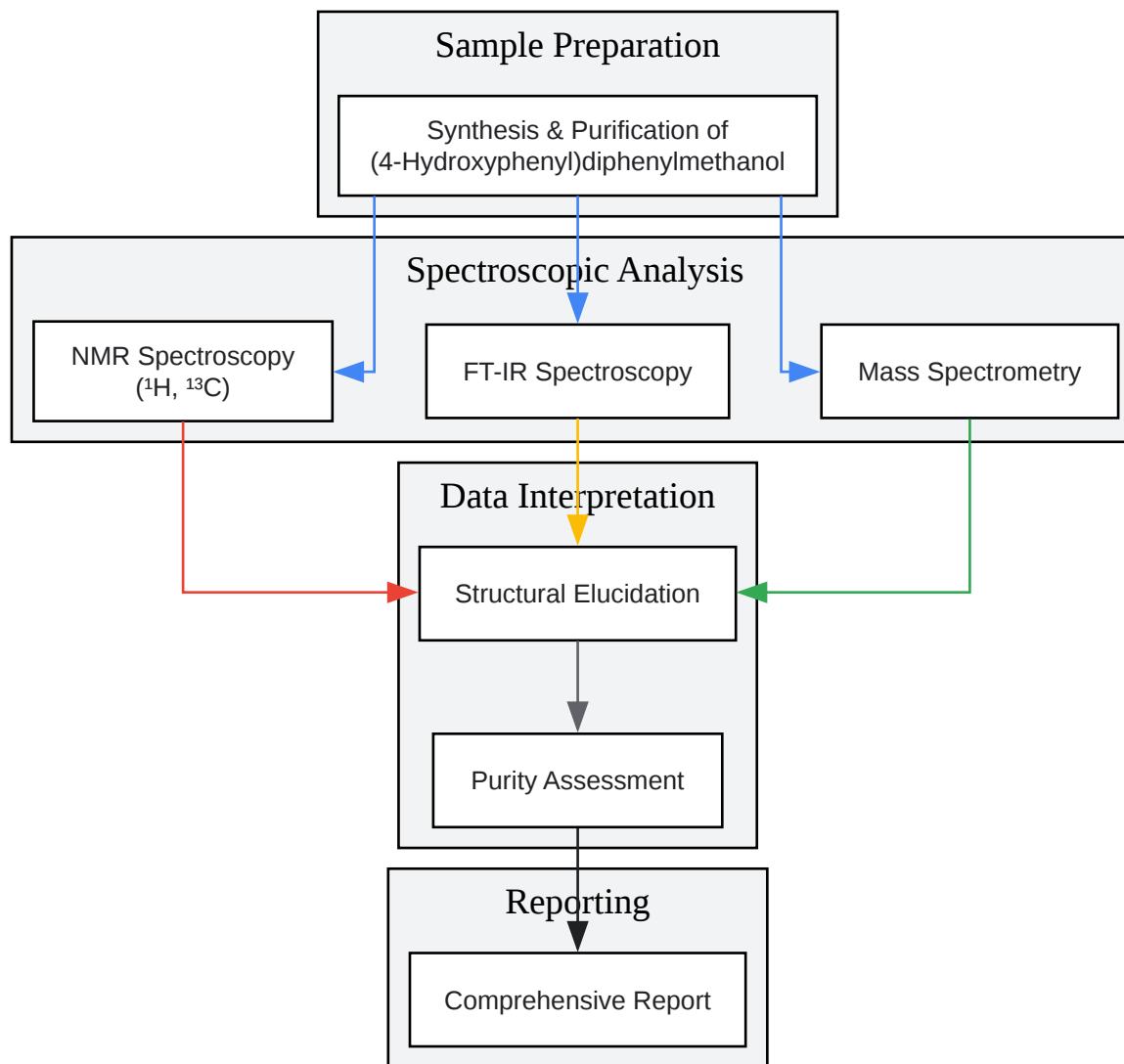
Methodology (Electron Ionization - EI):

- Sample Introduction:
  - Dissolve a small amount of the **(4-Hydroxyphenyl)diphenylmethanol** sample in a volatile solvent (e.g., methanol or dichloromethane).
  - Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
- Instrument Parameters:
  - Ionization Mode: Electron Ionization (EI)
  - Electron Energy: 70 eV
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
  - Scan Range: m/z 50 - 500 (or as appropriate for the compound)
- Data Analysis:

- Identify the molecular ion peak ( $M^+$ ), which corresponds to the molecular weight of the compound.
- Analyze the fragmentation pattern to identify characteristic fragment ions.
- Compare the obtained spectrum with spectral databases for confirmation, if available.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **(4-Hydroxyphenyl)diphenylmethanol**.



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Caption: General workflow for spectroscopic analysis.

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## References

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